molecular formula C7H5BrN4 B3215183 2-Bromo-5-(1H-pyrazol-1-YL)pyrazine CAS No. 1159816-09-7

2-Bromo-5-(1H-pyrazol-1-YL)pyrazine

Cat. No. B3215183
CAS RN: 1159816-09-7
M. Wt: 225.05 g/mol
InChI Key: LPBOMEVIVDARLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(1H-pyrazol-1-YL)pyrazine is a chemical compound with the CAS Number: 1159816-09-7 . It has a molecular weight of 225.05 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of this compound (LI) and bromotricarbonyl (tetrahydrofuran)-rhenium (I) dimer . This leads to the formation of a monometallic complex .


Molecular Structure Analysis

The molecular structure of this compound displays a non-regular octahedral geometry around the Re I center, a fac-correlation for carbonyls, with the pyrazine and pyrazolyl rings being highly coplanar .


Chemical Reactions Analysis

The compound undergoes one irreversible oxidation at Ep,a = 1.067 V and two irreversible reductions at Ep,c = −1.445 V and −1.675 V . DFT supports that the oxidation is a metal-centered process but the first reduction wave should be a ligand-centered process .


Physical And Chemical Properties Analysis

The compound is a light yellow solid with a melting point of 130–133°C . It has a 1H NMR (400 MHz, DMSO-d6) δ 12.84 (s, 1H, NH), 7.95 (d, J = 8.2 Hz, 2H, Ar–H), 7.83 (d, J = 8.2 Hz, 2H, Ar–H), 6.60 (s, 1H, C 4 –H), 2.28 (s, 3H, CH 3) .

Scientific Research Applications

Photophysical and Photochemical Properties

  • Photophysical and Photochemical Analysis : 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine demonstrates unique photophysical and photochemical properties. It has been observed to exhibit strong absorption bands in the UV-Vis region, with the nature of lower energy absorptions being πpyrazine→π*pyrazine transitions. Additionally, this compound shows photodegradation following a first-order kinetic, suggesting potential applications in photochemistry and materials science (Pizarro et al., 2018).

Synthesis of Novel Compounds and Antimicrobial Agents

  • Role in Synthesizing Novel Compounds : A study demonstrated the use of this compound in the synthesis of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives. These compounds exhibited significant antimicrobial activities, indicating the compound's role in the development of new pharmaceutical agents (Abdel-Wahab et al., 2017).

Applications in Photovoltaic Devices

  • Photovoltaic Device Applications : In the field of material science, particularly in photovoltaics, this compound-related compounds have been used in synthesizing thieno[3,4-b]pyrazine-based monomers. These monomers were utilized to create donor−acceptor copolymers, showing promise for application in photovoltaic devices (Zhou et al., 2010).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Compound Synthesis : The compound plays a crucial role in the synthesis of diverse heterocyclic compounds. This includes the formation of novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines}, showcasing its versatility in organic synthesis (Salem et al., 2016).

Spectral Correlations in Pyrazoline Derivatives

  • Spectral Analysis of Pyrazoline Derivatives : In analytical chemistry, this compound-related compounds have been synthesized and studied for their spectral properties. This includes examining their IR, NMR, and Mass spectra, providing valuable data for chemical analysis and compound characterization (Thirunarayanan et al., 2013).

Mechanism of Action

The compound exhibits interesting photophysical properties. When excited at 280 nm, it leads to two emission bands at 360 nm and 640 nm . The first one is attributed to the 1 IL transition and the second to 3 MLCT . The 3 MLCT emission decays with lifetimes of 17 and 44 ns in MeCN and DCM, respectively .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It poses risks such as acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The compound’s unique properties make it a potential sensor for protons and possibly other cations in solution . Its photophysical properties, in particular, could be leveraged for various applications in the future .

properties

IUPAC Name

2-bromo-5-pyrazol-1-ylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-6-4-10-7(5-9-6)12-3-1-2-11-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBOMEVIVDARLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295264
Record name 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159816-09-7
Record name 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159816-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(1H-pyrazol-1-YL)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(1H-pyrazol-1-YL)pyrazine
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-(1H-pyrazol-1-YL)pyrazine
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-(1H-pyrazol-1-YL)pyrazine
Reactant of Route 5
2-Bromo-5-(1H-pyrazol-1-YL)pyrazine
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-(1H-pyrazol-1-YL)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.